Cas no 2248401-60-5 (Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide)
![Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide structure](https://ja.kuujia.com/scimg/cas/2248401-60-5x500.png)
Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide 化学的及び物理的性質
名前と識別子
-
- 8lambda6-thiaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8,8-dione
- Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide
- EN300-6506773
- 2248401-60-5
-
- インチ: 1S/C8H12O3S/c9-12(10)6-1-2-7(12)4-8(3-6)5-11-8/h6-7H,1-5H2
- InChIKey: HQIFZTCGYKAYKY-UHFFFAOYSA-N
- ほほえんだ: S1(C2CCC1CC1(CO1)C2)(=O)=O
計算された属性
- せいみつぶんしりょう: 188.05071541g/mol
- どういたいしつりょう: 188.05071541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6506773-2.5g |
8lambda6-thiaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8,8-dione |
2248401-60-5 | 95.0% | 2.5g |
$2071.0 | 2025-03-14 | |
Enamine | EN300-6506773-1.0g |
8lambda6-thiaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8,8-dione |
2248401-60-5 | 95.0% | 1.0g |
$1057.0 | 2025-03-14 | |
Enamine | EN300-6506773-0.1g |
8lambda6-thiaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8,8-dione |
2248401-60-5 | 95.0% | 0.1g |
$930.0 | 2025-03-14 | |
Enamine | EN300-6506773-5.0g |
8lambda6-thiaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8,8-dione |
2248401-60-5 | 95.0% | 5.0g |
$3065.0 | 2025-03-14 | |
Enamine | EN300-6506773-10.0g |
8lambda6-thiaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8,8-dione |
2248401-60-5 | 95.0% | 10.0g |
$4545.0 | 2025-03-14 | |
Enamine | EN300-6506773-0.5g |
8lambda6-thiaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8,8-dione |
2248401-60-5 | 95.0% | 0.5g |
$1014.0 | 2025-03-14 | |
Enamine | EN300-6506773-0.25g |
8lambda6-thiaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8,8-dione |
2248401-60-5 | 95.0% | 0.25g |
$972.0 | 2025-03-14 | |
Enamine | EN300-6506773-0.05g |
8lambda6-thiaspiro[bicyclo[3.2.1]octane-3,2'-oxirane]-8,8-dione |
2248401-60-5 | 95.0% | 0.05g |
$888.0 | 2025-03-14 |
Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide 関連文献
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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7. Book reviews
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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10. Bacteriological
Spiro[8lambda6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxideに関する追加情報
Spiro[8λ6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide: A Comprehensive Overview
The compound Spiro[8λ6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide, identified by the CAS number NO2248401-60-5, is a highly specialized organic molecule with unique structural and chemical properties. This compound belongs to the class of spiro compounds, which are characterized by the presence of two rings joined by a single atom, typically sulfur or oxygen in this case. The spiro structure in this molecule is formed by the intersection of a thiabicyclo ring system and an oxirane (epoxide) group, creating a complex yet fascinating molecular architecture.
The thiabicyclo[3.2.1]octane system is a bicyclic structure containing sulfur as part of the ring system, which contributes to the compound's stability and reactivity. The oxirane group, on the other hand, introduces an epoxide functionality that can participate in various chemical reactions, such as nucleophilic attacks and ring-opening reactions. The presence of two oxygen atoms in the 8,8-dioxide moiety further enhances the compound's reactivity and functional versatility.
Recent studies have highlighted the potential applications of Spiro[8λ6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide in advanced materials science and drug development. Researchers have explored its use as a building block for constructing complex molecular frameworks due to its unique connectivity and functional groups. For instance, the compound has been employed in the synthesis of bioactive molecules with potential applications in anti-cancer therapy and neurodegenerative disease treatments.
In terms of synthesis, the preparation of Spiro[8λ6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide involves a multi-step process that typically begins with the formation of the thiabicyclo core followed by subsequent functionalization to introduce the oxirane and dioxide groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield rates.
The structural complexity of this compound also makes it an attractive candidate for studying stereochemical outcomes in organic reactions. For example, investigations into its stereochemistry have revealed insights into how spatial arrangements influence reaction pathways and product selectivity. These findings have implications for both academic research and industrial applications, particularly in areas requiring precise control over molecular geometry.
Moreover, computational chemistry techniques have been instrumental in understanding the electronic properties and reactivity profiles of Spiro[8λ6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide. Density functional theory (DFT) calculations have provided detailed insights into its molecular orbitals and interaction patterns with other molecules. Such computational studies are crucial for predicting how this compound might behave under various conditions and for designing experiments to test these predictions.
In conclusion, Spiro[8λ6-thiabicyclo[3.2.1]octane-3,2'-oxirane] 8,8-dioxide stands out as a remarkable example of modern organic chemistry's ability to design and synthesize complex molecules with tailored properties. Its unique structure and functional groups make it a valuable tool for advancing research across multiple disciplines while offering promising avenues for future innovations in materials science and therapeutic development.
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